molecular formula C22H24FN3O4S B2564048 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole CAS No. 1172083-24-7

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Numéro de catalogue: B2564048
Numéro CAS: 1172083-24-7
Poids moléculaire: 445.51
Clé InChI: LTWYPOVMRZUALZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a 2,5-disubstituted-1,3,4-oxadiazole derivative with a sulfonylated piperidine group at position 2 and a 4-fluorobenzyl substituent at position 5. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties .

Propriétés

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-2-29-19-9-11-20(12-10-19)31(27,28)26-13-3-4-17(15-26)22-25-24-21(30-22)14-16-5-7-18(23)8-6-16/h5-12,17H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWYPOVMRZUALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a compound of significant interest due to its complex structure and potential biological activities. This compound belongs to the class of piperidine derivatives and incorporates an oxadiazole moiety, which is known for various pharmacological effects. The unique combination of substituents in this compound contributes to its diverse biological activities, making it a subject of extensive research.

Chemical Structure and Properties

  • Molecular Formula : C22H24FN3O4S
  • Molecular Weight : 445.51 g/mol
  • IUPAC Name : 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Research indicates that the biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanisms may involve:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
  • Receptor Modulation : It may interact with specific receptors that influence cellular signaling processes.

Biological Activities

The following sections detail the biological activities associated with 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that related compounds exhibited significant inhibitory effects on various cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values lower than established chemotherapeutics like staurosporine .

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity:

  • Research has indicated that derivatives can inhibit Mycobacterium bovis BCG and other bacterial strains significantly more than standard treatments like vancomycin .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleContains thiophen moietyModerate anticancer activity
5-{1-[Phenylsulfonyl]-piperidin-3-yl}-1,3,4-oxadiazoleLacks ethoxy groupAntimicrobial effects against S. aureus
2-(Benzo[b]thiophen-2-yl)-5-(piperazin-1-yl)oxadiazolesContains piperazine instead of piperidineAnticancer properties

Case Studies

Recent case studies have focused on the synthesis and evaluation of similar compounds:

  • Zhang et al. (2023) synthesized derivatives that were screened for anticancer activity using TRAP PCR-ELISA assays. They reported promising results for several oxadiazole derivatives against multiple cancer cell lines .
  • Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis BCG .

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole exhibits significant biological activity as an enzyme inhibitor. This property is crucial for its potential therapeutic applications, particularly in targeting specific enzymes involved in various diseases .

Anticancer Activity

The oxadiazole moiety has been linked to anticancer properties. Compounds containing the 1,3,4-oxadiazole structure have shown efficacy against different cancer cell lines, including glioblastoma. In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells by damaging their DNA .

Antidiabetic Properties

In vivo studies using models such as Drosophila melanogaster have indicated that certain derivatives of oxadiazoles may exhibit anti-diabetic effects by significantly lowering glucose levels in treated organisms .

The biological significance of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole extends beyond enzyme inhibition and anticancer activity. Its broad spectrum of pharmacological activities includes:

  • Antimicrobial : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant : Some derivatives have shown promise in reducing seizure activity.
  • Anti-inflammatory : Potential use in treating inflammatory conditions due to its ability to modulate immune responses .

Comparaison Avec Des Composés Similaires

Substituent Position and Bioactivity

  • Position 2 Modifications: Methylsulfonyl vs. Piperidinylsulfonyl: The compound 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (EC50 = 1.23–7.14 µg/mL against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac)) demonstrates that methylsulfonyl groups at position 2 confer strong antibacterial activity . Phenoxymethyl vs. Piperidinylsulfonyl: 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (EC50 = 0.45 µg/mL against Xoo) highlights that phenoxymethyl substituents at position 2 outperform phenyl or benzyl groups due to structural flexibility . The target compound’s piperidinylsulfonyl group introduces a rigid, sulfonamide-linked piperidine ring, which may balance flexibility and stability for optimized activity.
  • Position 5 Modifications :

    • 4-Fluorobenzyl vs. Other Aromatic Groups :
      The 4-fluorobenzyl group at position 5 is a common feature in highly active analogues. For example, 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole exhibits EC50 = 0.17 µg/mL against Xoo, suggesting that fluorinated aromatic groups enhance antibacterial potency .

Pharmacological Performance

In Vitro Activity

Compound EC50 (µg/mL) vs. Xoo EC50 (µg/mL) vs. Xac Reference
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-oxadiazole 1.23 7.14
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-oxadiazole 0.45 1.67
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-oxadiazole 0.17 1.98

In Vivo and Field Efficacy

  • Greenhouse Trials :
    Compounds like 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole reduced rice bacterial leaf blight more effectively than bismerthiazol and thiodiazole copper .
  • Field Trials :
    The same compound reduced citrus canker incidence by 60–70% compared to controls, outperforming commercial bactericides . The target compound’s piperidinylsulfonyl group may enhance environmental stability or systemic translocation in plants, though field data are needed.

Mechanistic Insights

  • Enzyme Induction :
    2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole upregulated superoxide dismutase (SOD) and peroxidase (POD) activity in rice, enhancing disease resistance . The target compound’s 4-fluorobenzyl group may similarly induce plant defense enzymes.
  • Receptor Binding: Molecular modeling suggests that substituents like phenoxymethyl or sulfonamide-linked piperidine improve binding to bacterial proteins via hydrogen bonding and hydrophobic interactions .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step processes:

Piperidine sulfonylation : React 4-ethoxyphenylsulfonyl chloride with piperidin-3-amine under basic conditions (e.g., triethylamine in DCM) to form the sulfonylated piperidine intermediate .

Oxadiazole formation : Convert a carboxylic acid precursor (e.g., 4-fluorobenzyl-substituted acid) to a 1,3,4-oxadiazole via cyclization with hydrazine hydrate and phosphorus oxychloride (POCl₃) .

Coupling : Link the sulfonylated piperidine and oxadiazole moieties using nucleophilic substitution or coupling reagents (e.g., LiH in DMF) .
Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography.

Q. How is the antimicrobial activity of this compound evaluated, and what structural features contribute to efficacy?

  • Assay design : Use standard agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Critical structural elements :
    • The 4-fluorobenzyl group enhances lipophilicity, improving membrane penetration .
    • The sulfonyl-piperidine moiety may disrupt bacterial enzyme function (e.g., dihydrofolate reductase) .
  • Data interpretation : Compare minimum inhibitory concentrations (MICs) to reference drugs like ciprofloxacin .

Q. What spectroscopic techniques are used for structural characterization?

  • IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identify proton environments (e.g., piperidine protons at δ 1.5–3.5 ppm, fluorobenzyl aromatic protons at δ 7.0–7.5 ppm) .
  • Mass spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₂₂H₂₃FN₃O₃S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substitution strategies :
    • Replace the 4-ethoxy group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide stability .
    • Modify the piperidine ring with methyl or hydroxyl groups to improve solubility or target affinity .
  • Methodology : Synthesize analogs via parallel combinatorial chemistry and test in enzyme inhibition assays (e.g., bacterial topoisomerase IV) .

Q. What mechanistic insights explain contradictory antimicrobial data across studies?

  • Potential factors :
    • Strain specificity : Activity may vary due to efflux pump expression in resistant strains .
    • Experimental conditions : Differences in agar nutrient content or inoculum size can alter MIC values .
  • Resolution : Perform time-kill assays and synergy studies with adjuvants (e.g., efflux inhibitors) to clarify mechanisms .

Q. How can in silico modeling predict pharmacokinetic properties?

  • Tools : Use SwissADME or Molinspiration to calculate logP (lipophilicity), polar surface area (PSA), and drug-likeness scores .
  • Target docking : Simulate binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina to prioritize analogs for synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.